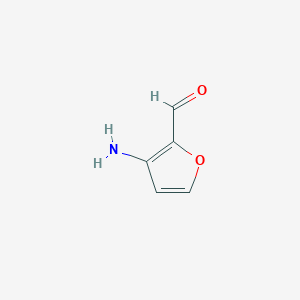

3-Aminofuran-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c6-4-1-2-8-5(4)3-7/h1-3H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZANLNLOHNVNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480593 | |

| Record name | 3-Aminofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56489-00-0 | |

| Record name | 3-Aminofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to numerous areas of science. Within this vast field, 3-aminofuran-2-carbaldehyde holds a notable position. Its furan (B31954) ring, an aromatic five-membered ring with one oxygen atom, is a common motif in natural products and pharmaceuticals. The presence of both an amino (-NH2) and a carbaldehyde (-CHO) group on this furan core imparts a unique reactivity profile.

The amino group, a nucleophile, and the aldehyde group, an electrophile, positioned in a 1,2-relationship on the furan ring, significantly influence the compound's chemical behavior. This arrangement facilitates a variety of chemical transformations, making it a valuable scaffold for constructing more complex heterocyclic systems. The amino group can readily participate in reactions like acylation and alkylation to form amides or secondary amines, while the aldehyde group can be oxidized to a carboxylic acid or reduced to a primary alcohol. This dual functionality allows for a wide range of synthetic manipulations, enabling chemists to build diverse molecular architectures.

Role As a Precursor in Complex Organic Molecule Synthesis

The true power of 3-aminofuran-2-carbaldehyde lies in its application as a starting material for the synthesis of more intricate organic molecules. Its inherent reactivity makes it an ideal precursor for creating a variety of heterocyclic compounds that are essential in the development of pharmaceuticals and agrochemicals.

Several synthetic strategies have been developed to produce 3-aminofuran derivatives. One efficient method involves a copper-catalyzed [3+2] cycloaddition between α-diazo compounds and enamines. This approach is favored for its high regioselectivity, good yields, and mild reaction conditions. Another notable synthesis involves the Mitsunobu reaction between α-cyanoketones and ethyl glyoxylate (B1226380), which forms a vinyl ether intermediate that subsequently cyclizes to yield the 3-aminofuran core. nih.gov Industrial-scale syntheses often utilize the cyclization of appropriate precursors with dehydrating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). google.com

Once formed, this compound can undergo a variety of reactions to build more complex structures. For instance, the amino group facilitates reactions such as imine formation, which is a key step in the synthesis of various heterocyclic scaffolds. The aldehyde group can participate in cross-coupling and cycloaddition processes, further expanding its synthetic utility.

Emerging Interest in Medicinal Chemistry and Bioactive Compounds

Direct Amination Strategies

Direct amination represents a straightforward approach to introducing an amino group onto a furan (B31954) ring. This strategy typically begins with a readily available furan derivative.

One of the most direct synthetic routes to produce aminofuran derivatives involves the reaction of furan-2-carbaldehyde with an aminating agent. This method typically utilizes ammonia (B1221849) or primary amines as the nitrogen source. The reaction generally proceeds under mild conditions, often in alcoholic solvents like ethanol (B145695) or methanol (B129727) at room temperature or with slight heating.

The proposed mechanism involves an initial nucleophilic attack by the amine on the aldehyde's carbonyl carbon. This is followed by a cyclization step that ultimately forms the amino-substituted furan ring. While this method is valued for its simplicity and is well-suited for laboratory-scale synthesis, it can present challenges regarding yield and the control of purity.

For the direct amination of furan-2-carbaldehyde to be viable on an industrial scale, significant optimization is often required. The primary challenges are maximizing the yield and ensuring high purity of the final product, as the straightforward laboratory method can be inefficient.

Key areas for optimization include:

Reaction Conditions: Fine-tuning temperature, pressure, and reaction time to favor the desired product formation and minimize side reactions.

Reagent Stoichiometry: Adjusting the molar ratios of furan-2-carbaldehyde to the aminating agent can significantly impact reaction efficiency and selectivity.

Catalyst Systems: While the direct reaction can proceed without a catalyst, investigating catalytic systems could enhance reaction rates and improve selectivity, thereby increasing yield and purity.

Purification Techniques: Developing robust and scalable purification methods beyond standard laboratory column chromatography is crucial for industrial production to isolate this compound in the required purity.

Transition Metal-Catalyzed Approaches

Transition metal catalysis offers powerful and versatile methods for the synthesis of complex heterocyclic structures like this compound. These reactions often provide high levels of control over the chemical transformation.

A highly effective and widely reported strategy for synthesizing 2-aminofurans involves a copper-catalyzed [3+2] cycloaddition. This reaction typically occurs between an α-diazo compound and an enamine. researchgate.net The process is known for its efficiency and ability to construct the furan ring with the desired substitution pattern. The carbenoid generated from the diazo compound undergoes a cycloaddition with the enamine, leading to a 2-amino-2,3-dihydrofuran intermediate which then aromatizes to the aminofuran product. researchgate.net

The success of the copper-catalyzed [3+2] cycloaddition is highly dependent on carefully controlled reaction parameters. The mechanism is believed to involve the formation of a copper carbenoid intermediate from the reaction of the copper catalyst with the diazo compound. This electrophilic carbenoid is then attacked by the nucleophilic enamine to initiate the cycloaddition.

Key reaction parameters are summarized in the table below.

| Parameter | Details | Purpose |

| Catalyst | Copper(II) hexafluoroacetylacetonate dihydrate (Cu(hfacac)₂·H₂O) is noted to be effective. Other Cu(I) and Cu(II) salts can also be used. organic-chemistry.org | Activates the diazo compound to form a copper carbenoid intermediate. researchgate.net |

| Reactants | α-Diazo compounds and enamines. researchgate.net | Serve as the building blocks for the furan ring. |

| Solvents | Polar aprotic solvents such as tetrahydrofuran (B95107) (THF) can be beneficial. | To dissolve reactants and stabilize transition states. |

| Temperature | Typically heated to around 60°C. | To provide sufficient energy for the reaction to proceed while avoiding decomposition of reactants or intermediates. |

| Atmosphere | Reactions are generally conducted under an inert atmosphere (e.g., N₂). | To prevent side reactions, such as oxidation. |

| Monitoring | Progress is tracked via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). | To confirm the consumption of starting materials and formation of the product. |

A significant advantage of the copper-catalyzed [3+2] cycloaddition is the high degree of regioselectivity observed. The reaction specifically yields the desired regioisomer due to the electronic nature of the copper carbenoid and the enamine.

Optimization efforts for this methodology focus on several key aspects to maximize the yield:

Catalyst Loading: Reducing the amount of copper catalyst to around 5 mol% has been shown to maintain efficiency while minimizing potential side reactions.

Solvent Choice: The use of polar aprotic solvents like THF can enhance reaction rates and yields by effectively stabilizing the charged intermediates and transition states.

Temperature Control: Strict maintenance of the reaction temperature is critical. Deviations from the optimal temperature (around 60°C) can lead to the decomposition of the sensitive diazo compounds or the formation of undesired byproducts.

Purification: For isolation of the high-purity product, column chromatography using a hexane/ethyl acetate (B1210297) solvent system is an effective method.

Palladium-Catalyzed Divergent Cyclizations

Palladium catalysis offers a powerful tool for the synthesis of aminofurans through divergent cyclization pathways. These methods often involve the cycloisomerization of appropriately substituted starting materials, such as homoallenyl amides. acs.org By fine-tuning the reaction conditions and the choice of oxidant, it is possible to selectively produce different types of 2-aminofuran derivatives. acs.org

For instance, a palladium-catalyzed reaction of homoallenyl amides using hypervalent iodine compounds as oxidants can lead to acetoxylative, alkoxylative, and hydroxylative cycloisomerizations, affording polysubstituted 2-aminofurans in good yields at room temperature. acs.org This approach is particularly attractive due to its ability to generate diverse products from the same starting material. acs.org

Ligand selection can also play a crucial role in directing the regioselectivity of palladium-catalyzed reactions. beilstein-journals.org For example, in the three-component reaction of o-iodoaniline, phenylacetylene, and carbon monoxide, the choice of ligand can selectively yield either phenanthridone or acridone (B373769) frameworks. beilstein-journals.org While not directly producing this compound, this highlights the principle of ligand-controlled divergent synthesis which could be adapted for furan ring systems.

A notable example of palladium-catalyzed furan synthesis involves the desulfurative [4+1] annulation of α-oxo ketene (B1206846) dithioacetals with allenoates, where the allenoate acts as a C1 synthon to produce tetrasubstituted 2-alkenylfuran derivatives. acs.org

| Reactants | Catalyst/Reagents | Product Type | Key Features |

| Homoallenyl amides | Pd catalyst, Hypervalent iodine oxidant | Polysubstituted 2-aminofurans | Divergent synthesis via acetoxylation, alkoxylation, or hydroxylation. acs.org |

| α-Oxo ketene dithioacetals, Allenoates | Palladium catalyst | Tetrasubstituted 2-alkenylfurans | Desulfurative [4+1] annulation. acs.org |

| o-Iodoaniline, Phenylacetylene, CO | Palladium catalyst, Ligand | Phenanthridones or Acridones | Ligand-controlled regioselectivity. beilstein-journals.org |

Gold-Catalyzed Multicomponent Reactions

Gold catalysts have emerged as highly effective for a variety of organic transformations, including multicomponent reactions (MCRs) to form heterocyclic compounds. rsc.orgmdpi.com These reactions are prized for their atom economy and ability to construct complex molecules in a single step from simple starting materials. rsc.org

Gold-catalyzed MCRs often exhibit unique reactivity compared to other transition metals. rsc.org For the synthesis of aminofuran-related structures, gold catalysts can facilitate the coupling of aldehydes, amines, and alkynes. organic-chemistry.org A notable example is the gold(III)-catalyzed three-component reaction of heteroaryl aldehydes, amines, and alkynes, which provides rapid access to substituted aminoindolizines, structures related to aminofurans. organic-chemistry.org This reaction can proceed under solvent-free conditions or in water, highlighting its green chemistry credentials. organic-chemistry.org

The mechanism of these reactions often involves a gold-catalyzed Mannich-Grignard-type coupling followed by a cycloisomerization step. organic-chemistry.org The choice of gold catalyst, such as NaAuCl₄·2H₂O, can be critical for achieving high yields. organic-chemistry.org

| Reactants | Catalyst | Product Type | Conditions | Yield |

| Heteroaryl aldehydes, Amines, Alkynes | NaAuCl₄·2H₂O | Substituted aminoindolizines | Solvent-free, 60°C | Up to 95% organic-chemistry.org |

| Alkynes, Amines, Glyoxylic acid | Gold catalyst | Butenolides | Tandem reaction | Not specified mdpi.com |

Multicomponent Reaction (MCR) Pathways

One-pot, three-component reactions involving ketoaldehydes, secondary amines, and terminal alkynes are a direct and efficient route to 3-aminofurans. researchgate.netinformahealthcare.com These reactions often proceed through a tandem Mannich-Grignard addition (A³-coupling) followed by an intramolecular cyclization. researchgate.netinformahealthcare.com The use of a copper catalyst, such as copper(I) iodide (CuI) in an ionic liquid like [bmim][PF₆], has been shown to be an effective and recyclable system for this transformation. researchgate.netinformahealthcare.com This method allows for the synthesis of 3-aminofuran derivatives with substituents at the 2, 3, and 5 positions in high yields. researchgate.net

The reaction mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with an in situ-generated iminium ion from the aldehyde and amine to form a propargylamine. d-nb.info Subsequent intramolecular cyclization then furnishes the furan ring.

A powerful strategy for the synthesis of 2-aminofurans involves the [3+2] cycloaddition of carbenoids with enamines. rsc.orgrsc.orgnih.gov This method provides a dual synthetic pathway to both 2-aminofurans and 2-unsubstituted furans from a common intermediate, 2-amino-2,3-dihydrofuran. rsc.orgrsc.org

Typically, a copper carbenoid is generated from an α-diazo compound, which then undergoes cycloaddition with an enamine. rsc.orgrsc.org The resulting 2-amino-2,3-dihydrofuran can then be oxidized to the corresponding 2-aminofuran. rsc.org This methodology has been successfully applied to a range of substrates, including α-diazo-β-dicarbonyl compounds and α-diazo-α-aryl ketones, leading to variously substituted and fused bicyclic furans. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Intermediate | Product |

| α-Diazo compound | Enamine | Copper catalyst | 2-Amino-2,3-dihydrofuran | 2-Aminofuran |

Isocyanide-based multicomponent reactions (IMCRs) are a cornerstone of diversity-oriented synthesis and have been successfully employed for the preparation of highly substituted aminofurans. mdpi.comresearchgate.netacs.org These reactions are valued for their ability to generate molecular complexity in a single, efficient step. researchgate.net

One such approach involves the solid-state condensation of dibenzoylacetylene (B1330223) and aromatic aldehydes in the presence of isocyanides at room temperature. researchgate.net This solvent-free method offers numerous advantages, including a clean reaction profile, simple work-up, and high yields. researchgate.net

Another strategy utilizes the reaction of an isocyanide with a deactivated alkyne, such as dialkyl acetylenedicarboxylate, which is activated by a phosphine. mdpi.com This generates a 1,4-dipole that undergoes a [4+1] cycloaddition with the isocyanide, followed by tautomerization to yield tetrasubstituted aminofuran derivatives in good yields. mdpi.com

Mitsunobu Reaction-Based Syntheses for 3-Aminofuran Scaffolds

The Mitsunobu reaction provides an alternative and efficient pathway to 3-aminofuran scaffolds. researchgate.netacs.org This method is based on the reaction of an α-cyanoketone with ethyl glyoxylate (B1226380) under Mitsunobu conditions, which involves reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). acs.orgnih.gov This initial step forms a vinyl ether intermediate in good yield. acs.org

Subsequent treatment of the vinyl ether with a base, such as sodium hydride, induces cyclization to afford the 3-aminofuran. acs.org A significant advantage of this methodology is the possibility of a one-pot procedure, where the Mitsunobu reaction is followed directly by cyclization, often providing the final product in comparable yields to the two-step process. acs.org This approach has been shown to be effective for the synthesis of 5-alkyl-, 5-aryl-, and 4,5-fused bicyclic furans. acs.org

| Reactant 1 | Reactant 2 | Reagents | Intermediate | Final Product |

| α-Cyanoketone | Ethyl glyoxylate | PPh₃, DEAD/DIAD | Vinyl ether | 5-Substituted 3-aminofuran-2-carboxylate ester |

| Diol | Dibromo dione (B5365651) derivative | PPh₃, DIAD | Dibrominated pyrrole (B145914) derivative | Nagelamide D (Natural Product) nih.gov |

Biomass-Derived Precursor Routes

The utilization of renewable biomass as a starting material for chemical synthesis is a cornerstone of modern sustainable chemistry. Chitin, the second most abundant biopolymer after cellulose, is a significant source of N-acetylglucosamine (NAG), a valuable precursor for nitrogen-containing platform chemicals. scispace.comrsc.org The conversion of NAG into aminofuran derivatives represents a key strategy in the valorization of marine biomass waste. rsc.orgresearchgate.net

A significant breakthrough in biomass valorization is the selective conversion of N-acetyl-d-glucosamine (NAG) into unsubstituted 3-acetamidofuran (B3354464) (3AF). researchgate.netnih.gov Aminofurans serve as important aromatic modules, analogous to aniline, in the synthesis of pharmaceuticals. researchgate.netnjtech.edu.cn However, preparing unsubstituted aminofurans has traditionally been challenging. researchgate.netresearchgate.net

Recent research has established an efficient process using an alkali catalytic system. x-mol.com A notable method involves a ternary catalytic system of barium hydroxide (B78521) (Ba(OH)₂), boric acid (H₃BO₃), and sodium chloride (NaCl) in N-methylpyrrolidone (NMP) as a solvent. researchgate.netnih.gov This system facilitates the conversion of NAG to 3AF with a yield of up to 73.9% at 180°C in just 20 minutes. researchgate.netnih.govx-mol.com Mechanistic studies indicate that the reaction proceeds through a base-promoted retro-aldol condensation of the ring-opened form of NAG, which forms the crucial intermediate, N-acetylerythrosamine. researchgate.netnih.govresearchgate.net The careful selection of the catalyst and reaction conditions is critical for selectively producing 3AF over other potential products like 3-acetamido-5-acetylfuran (B13792600) (3A5AF). researchgate.netnih.gov

Other heterogeneous catalysts have also been explored. For instance, lanthanum oxide (La₂O₃) has been identified as an effective catalyst for the dehydration of NAG, yielding 50% 3AF at 180°C after 3 hours. researchgate.net The effectiveness of La₂O₃ is attributed to its moderate Brønsted basicity and a nanoporous surface structure. researchgate.net

The table below summarizes the findings from various catalytic systems for the conversion of NAG to 3AF.

| Catalyst System | Solvent | Temperature (°C) | Time | Yield of 3AF (%) | Reference(s) |

| Ba(OH)₂-H₃BO₃-NaCl | N-methylpyrrolidone (NMP) | 180 | 20 min | 73.9 | researchgate.net, nih.gov, x-mol.com |

| La₂O₃ | - | 180 | 3 h | 50 | researchgate.net |

| Al-exchanged montmorillonite (B579905) & NaCl | N,N-dimethyl acetamide (B32628) (DMA) | 160 | 2 h | Not specified for 3AF; focuses on 3A5AF | nih.gov |

Green Chemistry Approaches in 3-Aminofuran Synthesis

Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances, reduce waste, and improve energy efficiency. nih.govepa.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds like 3-aminofurans.

A major source of waste in chemical processes comes from traditional organic solvents, which are often toxic and derived from fossil fuels. nih.gov Green chemistry encourages the use of safer alternatives like water, ionic liquids (ILs), or solvent-free conditions. nih.govdergipark.org.tr

Ionic liquids, which are salts with low melting points, have gained attention as green recyclable substitutes for volatile organic solvents. informahealthcare.com Their negligible vapor pressure, high thermal stability, and tunable polarity make them attractive media for metal-catalyzed reactions. informahealthcare.com For the synthesis of 3-aminofurans, a one-pot, three-component reaction involving 2-ketoaldehydes, secondary amines, and terminal alkynes has been successfully carried out in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]). rsc.orgnih.gov This approach simplifies the isolation of the 3-aminofuran product. rsc.orgnih.gov

Solvent-free, or solid-state, reactions represent an ideal green chemistry approach as they eliminate the solvent entirely. researchgate.net An efficient, solvent-free procedure for synthesizing 3,4,5-trisubstituted 2-aminofurans has been developed through the multicomponent condensation of dibenzoylacetylene, aromatic aldehydes, and isocyanides at room temperature. researchgate.net This method offers significant advantages, including a clean reaction profile, high yields, short reaction times, and an easy work-up procedure without the need for chromatographic purification. researchgate.net

The development of efficient and recyclable catalytic systems is crucial for sustainable chemical synthesis. informahealthcare.com In the context of 3-aminofuran synthesis, several recyclable systems have been reported.

A system composed of copper(I) iodide (CuI) in the ionic liquid [bmim][PF₆] has proven effective for the one-pot synthesis of 3-aminofurans. rsc.orgnih.gov The 3-aminofuran products can be easily separated using diethyl ether, and the CuI/[bmim][PF₆] catalytic system can be recovered and reused multiple times with only a slight decrease in activity. rsc.orgnih.gov Similarly, a CuCN/[bmim][PF₆] system has been developed for synthesizing related 3-aminoindolizines and was shown to be reusable for up to six cycles without a significant loss of efficacy. informahealthcare.com

For the conversion of biomass-derived precursors, solid catalysts offer a significant advantage in terms of recyclability. A combined catalyst of Al-exchanged montmorillonite and chloride ions from synthetic hydrotalcite has been shown to be an active and recyclable solid catalyst for the dehydration of NAG to 3A5AF. nih.gov

The table below highlights the reusability of different catalytic systems in aminofuran synthesis.

| Catalytic System | Reaction | Number of Recycles | Outcome | Reference(s) |

| CuI/[bmim]PF₆ | One-pot synthesis of 3-aminofurans | 6 | Slight decrease in activity | rsc.org, nih.gov |

| CuCN/[bmim]PF₆ | One-pot synthesis of 3-aminoindolizines | 6 | No appreciable change in activity | informahealthcare.com |

| Al-exchanged montmorillonite / Cl-hydrotalcite | Dehydration of NAG to 3A5AF | Not specified | Demonstrated to be a recyclable solid catalyst | nih.gov |

Reactivity of the Furan Ring System

The furan ring in this compound possesses aromatic character, with a resonance stabilization energy of approximately 16 kcal/mol. This stability influences its reactivity, often favoring reactions that preserve the aromatic system. However, the substituents at the C2 and C3 positions significantly modulate the ring's electron density and reactivity profile. The amino group at C3 is a powerful electron-donating group, enhancing the electron density of the furan ring and increasing its nucleophilicity. Conversely, the aldehyde group at C2 is electron-withdrawing, which creates an electronic "push-pull" system across the molecule.

Furans can function as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, providing a direct pathway to highly functionalized 7-oxabicyclo[2.2.1]heptane derivatives. publish.csiro.au The reactivity of the furan diene is often low but can be significantly enhanced by electron-donating substituents. nih.gov The presence of an amino group, particularly at the C3 position, strongly activates the furan ring for Diels-Alder reactions. researchgate.net

Studies on related 3-aminofuran systems, such as 5-methyl-3-aminofurans, have demonstrated facile Diels-Alder reactions with dienophiles like methyl acrylate, even in aqueous media. publish.csiro.aupublish.csiro.au These reactions proceed with high regioselectivity to form enamine cycloadducts, which can be readily hydrolyzed to the corresponding 7-oxabicyclo[2.2.1]heptanones. researchgate.netpublish.csiro.au For this compound, the amino group at C3 is expected to activate the furan system, making it a competent diene for cycloaddition with electron-deficient alkenes. The reaction leads to an initial oxa-bridged cycloadduct. acs.org

Table 1: Representative Diels-Alder Reaction with a 3-Aminofuran Derivative

| Reactant (Diene) | Reactant (Dienophile) | Solvent | Conditions | Intermediate Product | Final Product (after hydrolysis) | Reference |

|---|---|---|---|---|---|---|

| 4-(5-methylfuran-3-yl)morpholine | Methyl acrylate | Dichloromethane (DCM) | Room Temperature, 8h | Enamine Cycloadduct | Methyl 1-methyl-5-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylate | publish.csiro.au |

Due to its aromatic nature, the furan ring typically undergoes electrophilic substitution rather than addition, as substitution preserves the stable aromatic system. In this compound, the powerful electron-donating amino group at C3 directs electrophiles to the electron-rich positions of the ring, primarily C4 and C5. The electron-withdrawing aldehyde at C2 deactivates the adjacent positions, further favoring substitution at C4 or C5.

Transformations of the Aldehyde Moiety

The aldehyde functional group is one of the most reactive and versatile in organic chemistry, readily undergoing oxidation, reduction, and condensation reactions.

The aldehyde group of this compound can be easily oxidized to the corresponding carboxylic acid, 3-aminofuran-2-carboxylic acid. smolecule.com This transformation is a fundamental process in organic synthesis. libretexts.org A wide array of oxidizing agents can accomplish this, ranging from classic, powerful oxidants to milder, more selective modern reagents. organic-chemistry.org The choice of reagent can be critical to avoid unwanted side reactions with the sensitive furan ring or the amino group.

Table 2: Selected Reagents for the Oxidation of Aldehydes to Carboxylic Acids

| Oxidizing Agent/System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Potassium permanganate (B83412) (KMnO₄) | Basic aqueous solution, heat | Strong, inexpensive oxidant | libretexts.org |

| Jones Reagent (CrO₃ / H₂SO₄) | Acetone, 0°C to RT | Strong, acidic conditions | libretexts.org |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous or organic solvent, mild | Efficient, metal-free alternative | organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) / O₂ | Organic solvent, mild | Organocatalytic aerobic oxidation | organic-chemistry.org |

Reduction of the aldehyde group provides the corresponding primary alcohol, (3-aminofuran-2-yl)methanol. This is a common transformation achieved with hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent capable of reducing aldehydes and ketones and is often used for this purpose in aqueous or alcoholic solutions. savemyexams.com For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be used in an anhydrous solvent like dry ether, which will also readily reduce the aldehyde. savemyexams.comevitachem.com

Table 3: Common Reagents for the Reduction of Aldehydes to Alcohols

| Reducing Agent | Typical Solvent | Reactivity Profile | Reference |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Ethanol, Methanol, Water | Mild; reduces aldehydes and ketones | savemyexams.com |

| Lithium aluminum hydride (LiAlH₄) | Dry Ether, THF (anhydrous) | Strong; reduces aldehydes, ketones, esters, and carboxylic acids | savemyexams.comchemistrysteps.com |

The electrophilic carbon of the aldehyde group is a prime site for condensation reactions with various nucleophiles. google.com

Schiff Base Formation: The aldehyde can react with primary amines in a reversible reaction to form an imine, commonly known as a Schiff base. mdpi.comnih.gov This reaction is fundamental for creating new carbon-nitrogen bonds. The reaction of this compound with an external primary amine (R-NH₂) would yield the corresponding N-substituted imine.

Aldol (B89426) Condensation: In an aldol condensation, an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. mdpi.com The aldehyde group of this compound can act as the electrophilic partner in this reaction, reacting with an enolate generated from another carbonyl compound (e.g., a ketone or another aldehyde) in the presence of a base. ambeed.com This reaction creates a new carbon-carbon bond and extends the carbon skeleton of the molecule.

Reactivity of the Amino Group

The amino group in this compound plays a pivotal role in its chemical behavior, participating in a variety of reactions that are fundamental to the construction of more complex molecular structures.

The amino group of this compound can undergo nucleophilic substitution reactions such as acylation and alkylation. These reactions lead to the formation of amides or secondary amines, respectively.

Acylation: This reaction involves the treatment of this compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), typically in the presence of a base. The resulting N-acylated products are important intermediates in the synthesis of various heterocyclic compounds. For instance, the acylation of aminofurans with maleic anhydride can lead to the formation of maleamic acids, which can then undergo intramolecular Diels-Alder reactions. beilstein-journals.org N-heterocyclic carbenes (NHCs) have been shown to be effective catalysts for acylation reactions, facilitating the acylation of alcohols with esters. acs.org

Alkylation: The amino group can also be alkylated using alkyl halides or other alkylating agents. This process introduces an alkyl group onto the nitrogen atom, modifying the electronic and steric properties of the molecule. nih.gov For example, treatment of an aminofuran with sodium hydride followed by an alkyl mesylate results in N-alkylation. pitt.edu This modification is a key step in preparing substrates for intramolecular cycloaddition reactions. pitt.edu

A table summarizing these reactions is provided below:

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Acylation | Acyl chlorides, Anhydrides | Amides |

The reaction of the amino group in this compound with aldehydes and ketones results in the formation of imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction, which involves the elimination of a water molecule, is often catalyzed by acid. masterorganicchemistry.comlibretexts.org The formation of imines is a critical step in the synthesis of various heterocyclic systems.

The resulting imine can then participate in a variety of cyclization reactions to construct diverse heterocyclic scaffolds. For example, imines derived from furan-2-carbaldehyde and various amines can be used in subsequent reactions to generate complex polycyclic structures. researchgate.net The amino group facilitates these transformations, making this compound a valuable building block for creating libraries of compounds with potential biological activity.

The general mechanism for imine formation involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, followed by dehydration. masterorganicchemistry.comlibretexts.org The reaction is reversible and the equilibrium can be shifted towards the product by removing water. libretexts.org

Derivatization Strategies for Advanced Molecular Architectures

The strategic derivatization of this compound opens avenues for the creation of advanced and complex molecular architectures. These strategies often involve multicomponent reactions and cycloaddition reactions, leveraging the reactivity of both the amino and aldehyde functionalities.

One powerful approach is the use of multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product. researchgate.netresearchgate.netresearchgate.net These reactions are highly efficient and atom-economical. For instance, 3-aminofurans can be synthesized via MCRs involving isocyanides, acetylenedicarboxylates, and an acid, which upon tautomerization, yield tetrasubstituted aminofurans. mdpi.com

Cycloaddition reactions, particularly the Diels-Alder reaction, are another key strategy. The furan ring, activated by the amino group, can act as a diene in [4+2] cycloadditions with various dienophiles. This allows for the construction of bicyclic systems that serve as precursors to a wide range of natural products and pharmaceuticals. For example, the intramolecular Diels-Alder (IMDAF) reaction of aminofurans tethered to an allene (B1206475) has been utilized to synthesize substituted indoles. pitt.edu Similarly, tandem acylation/Diels-Alder reactions of aminofurans with maleic anhydride have been employed to produce tricyclic epoxyisoindole-7-carboxylic acids. beilstein-journals.org

Furthermore, the aldehyde group can be transformed into other functional groups, expanding the range of possible derivatizations. For instance, Knoevenagel condensation of the aldehyde with active methylene (B1212753) compounds can be used to introduce new carbon-carbon bonds and build more elaborate structures. asau.ru

The versatility of this compound as a scaffold is further demonstrated by its use in the synthesis of fused heterocyclic systems like furo[2,3-b]pyridines through palladium-catalyzed annulation reactions. acs.org These derivatization strategies highlight the importance of this compound as a versatile building block in the design and synthesis of novel and complex molecules. vulcanchem.comresearchgate.netresearchgate.net

Applications As a Synthetic Building Block and Intermediate

Synthesis of Diverse Heterocyclic Compounds

The strategic placement of reactive functional groups makes 3-aminofuran-2-carbaldehyde an ideal precursor for the synthesis of various heterocyclic systems, particularly those containing nitrogen and oxygen. researchgate.net Its ability to participate in cyclization and condensation reactions allows for the efficient construction of fused ring systems and other important heterocyclic scaffolds that are foundational to numerous areas of chemical science.

This compound serves as a key starting material for the synthesis of furo[2,3-d]pyridazines, a class of fused heterocyclic compounds with significant biological and pharmacological relevance. The general synthetic strategy involves the condensation of the aminofuran with a suitable 1,2-dicarbonyl compound or its equivalent, often hydrazine (B178648) hydrate. The reaction proceeds through the initial formation of a hydrazone with the aldehyde group, followed by an intramolecular cyclization involving the amino group, leading to the formation of the fused pyridazine (B1198779) ring.

Similarly, related fused systems like furo[2,3-d]pyrimidines can be synthesized. researchgate.net These syntheses often involve multi-component reactions or sequential condensation and cyclization steps. For instance, the reaction of aminofuran derivatives with compounds like malononitrile (B47326) and aldehydes can lead to the formation of furo[2,3-d]pyrimidine (B11772683) scaffolds. researchgate.netrsc.org These compounds are of particular interest in medicinal chemistry, with some derivatives being investigated as potent inhibitors of enzymes like PI3K/AKT. nih.govrsc.org

Table 1: Synthesis of Fused Heterocycles from Aminofuran Precursors

| Target Heterocycle | Key Reagents | General Conditions | Reference |

|---|---|---|---|

| Furo[2,3-d]pyridazin-4(5H)-one | Hydrazine hydrate | Cyclocondensation | researchgate.net |

| Furo[2,3-d]pyrimidines | Malononitrile, Aldehydes | Multicomponent reaction | researchgate.netrsc.org |

The chemical framework of this compound can be utilized to construct pyrrole-based structures. The synthesis of 3-aminopyrrole derivatives can be achieved through methods like the Thorpe-Ziegler cyclization, starting from β,β-enaminonitriles which can be conceptually related to the reactivity of aminofurans. semanticscholar.orgresearchgate.net In these reactions, an N-alkylation is followed by an intramolecular cyclization involving a cyano group to form the pyrrole (B145914) ring. semanticscholar.org

Furthermore, this aminofuran derivative is a potential precursor for the synthesis of more complex fused systems like pyrrolocoumarins. The synthesis of these compounds can be approached in two primary ways: by forming the pyrrole ring from a coumarin (B35378) derivative or by constructing the pyranone moiety onto an existing pyrrole. nih.gov For example, a reaction analogous to the Van Leusen type [3+2] cycloaddition, which uses tosylmethyl isocyanide (TosMIC) with coumarins, could potentially be adapted to create the pyrrole ring fused to other heterocyclic systems. nih.gov The amino and aldehyde functionalities on the furan (B31954) ring offer reactive handles to initiate such synthetic sequences.

The inherent reactivity of this compound makes it a precursor for a variety of other nitrogen- and oxygen-containing heterocycles. The aldehyde group can readily undergo condensation reactions, while the adjacent amino group is available for subsequent cyclization.

Oxazolidinones : Schiff bases, formed from the condensation of aldehydes with primary amines, can react with compounds like glycine (B1666218) to produce oxazolidinones, an important class of five-membered heterocyclic rings. guilan.ac.ir

1,3-Oxazol-5(4H)-ones : The Erlenmeyer-Plöchl reaction, which involves the cyclodehydration-condensation of an aldehyde with hippuric acid, is a common method for preparing oxazolones. Substituted furan-2-carboxaldehydes are known to participate in this reaction, suggesting a viable route for derivatives of this compound. researchgate.net

Benzofurans and Pyrazoles : While not a direct product, the chemistry involved in synthesizing substituted benzofurans and pyrazoles often relies on versatile intermediates. For instance, 3-methylbenzofuran (B1293835) derivatives have been used as starting materials to synthesize novel pyrazole (B372694) compounds with potential antimicrobial activity. researchgate.net The reactivity of this compound is analogous to many of the intermediates used in these syntheses.

Precursor in Pharmaceutical and Agrochemical Synthesis

The heterocyclic scaffolds derived from this compound are prevalent in many pharmaceutical and agrochemical compounds. The furan ring itself is a crucial structural motif in numerous natural products and synthetic drugs, often acting as a bioisostere for phenyl rings to improve metabolic stability and drug-receptor interactions. researchgate.netorientjchem.org

The value of this compound lies in its role as an intermediate to build these biologically active cores. For example, the furo[2,3-d]pyrimidine system, readily accessible from aminofuran precursors, is a key component in compounds designed as anticancer agents. nih.govrsc.org Similarly, pyrrole-containing structures, which can be synthesized using aminofuran-related chemistry, are known to possess a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. researchgate.net The ability to efficiently generate a diversity of heterocyclic compounds from this single precursor makes it a powerful tool in drug discovery and the development of new agrochemicals.

Development of Complex Organic Molecules

The true synthetic power of this compound is demonstrated in its application as a foundational element for constructing more intricate organic molecules. Its dual functionality is perfectly suited for multicomponent reactions (MCRs), where multiple reactants combine in a single step to form a complex product, thereby increasing synthetic efficiency. nih.gov

Strategies for synthesizing highly substituted 2-aminofurans often employ MCRs, such as the addition of an isocyanide to a butynoate in the presence of an aldehyde. nih.gov This highlights the principle of using simple building blocks to rapidly generate molecular complexity. The amino and aldehyde groups of this compound can participate in a variety of transformations, including imine formation, acylation, alkylation, and cycloaddition processes, allowing chemists to strategically build diverse and complex molecular frameworks from a relatively simple starting material.

Contributions to Material Science and Advanced Materials Development

Beyond its applications in life sciences, the structural features of this compound and its derivatives are relevant to the field of material science. Furan-based compounds, known as furfurals, are considered important platform chemicals derived from renewable resources and are used in the synthesis of polymers and resins. mdpi.commdpi.com

The combination of an aromatic furan ring with amine and aldehyde functional groups suggests potential applications in the development of advanced materials. These functionalities can be used to synthesize:

Polymers and Resins : The aldehyde and amine groups can participate in polymerization reactions to form novel polymeric materials. mdpi.com

Organic Monomers for COFs : The structure is analogous to aldehyde and amine building blocks used in the synthesis of Covalent Organic Frameworks (COFs), which are porous crystalline materials with applications in gas separation and storage. researchgate.net

Dyes and Optical Materials : The conjugated system of the furan ring, extendable through reactions at the aldehyde and amino positions, can form the basis for organic pigments and materials with specific optical properties. mdpi.combldpharm.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Furo[2,3-d]pyridazine |

| Furo[2,3-d]pyridazin-4(5H)-one |

| Furo[2,3-d]pyrimidine |

| Malononitrile |

| 1,3,4-Thiadiazole |

| Pyrrole |

| Pyrrolocoumarin |

| Tosylmethyl isocyanide (TosMIC) |

| Oxazolidinone |

| Glycine |

| 1,3-Oxazol-5(4H)-one |

| Hippuric acid |

| Benzofuran (B130515) |

| Pyrazole |

| 3-Methylbenzofuran |

Investigation of Biological Activities and Medicinal Chemistry Potential

Antimicrobial Activity Studies

The furan (B31954) nucleus is a common feature in compounds exhibiting antimicrobial properties. The investigation into the antimicrobial potential of 3-aminofuran-2-carbaldehyde and its derivatives is a logical extension of the established activity of this class of heterocycles.

While specific data on the antibacterial efficacy of this compound is limited, studies on related furan-2-carbaldehyde derivatives provide insights into potential structure-activity relationships. For instance, the condensation of furan-2-carbaldehydes with various amines or active methylene (B1212753) compounds has yielded derivatives with notable antibacterial activity.

Research on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, synthesized from furan-2-carbaldehydes, has demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.com For many of these compounds, the minimum inhibitory concentration (MIC) against Escherichia coli was found to be in the range of 64 to 128 µg/mL, and for Staphylococcus aureus, the MIC was predominantly 128 µg/mL. mdpi.com This suggests that modifications at the carbaldehyde group of a furan ring can lead to potent antibacterial agents. The presence of an amino group at the 3-position of the furan ring in this compound could potentially modulate this activity through its influence on the electronic properties and hydrogen bonding capabilities of the molecule and its derivatives.

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | 64-128 |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | 128 |

The furan scaffold has also been associated with significant antifungal properties. Studies on various furan derivatives have highlighted their potential in combating fungal infections. For example, derivatives of 3-(furan-2-yl)propenoic acids have shown good activity against the yeast-like fungi Candida albicans, with all tested compounds inhibiting its growth at a concentration of 64 µg/mL. mdpi.com

Furthermore, the investigation of benzofuran (B130515) derivatives, which contain a furan ring fused to a benzene (B151609) ring, has revealed potent antifungal agents. nih.gov This indicates that the core furan structure is amenable to modifications that can enhance its antifungal profile. The amino and carbaldehyde groups of this compound provide reactive handles for the synthesis of a diverse library of derivatives that could be screened for antifungal activity. The electronic nature of the substituents on the furan ring is known to play a crucial role in determining the antifungal potency.

| Compound Type | Fungal Strain | Activity (MIC in µg/mL) |

|---|---|---|

| 3-(Furan-2-yl)propenoic acid derivatives | Candida albicans | 64 |

Anticancer Activity Profiling

The anticancer potential of furan-containing compounds has been an active area of research. While direct anticancer profiling of this compound is not extensively documented, its role as a building block in the synthesis of more complex heterocyclic systems with antitumor properties is noteworthy.

For instance, derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde have been synthesized and screened for their antitumor activity against various human cancer cell lines, including breast (MCF-7), cervix (HeLa), and colon (HT-29) cancer cells. researchgate.net These studies have identified lead compounds with significant cytotoxic effects. Similarly, novel carbamothioyl-furan-2-carboxamide derivatives have demonstrated significant anticancer activity against hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) cell lines. nih.gov One such derivative showed a high level of activity against hepatocellular carcinoma at a concentration of 20 μg/mL. nih.gov

These findings underscore the potential of furan-2-carbaldehyde as a starting point for the development of novel anticancer agents. The presence of the amino group in this compound could be strategically utilized to synthesize derivatives with enhanced potency and selectivity towards cancer cells.

| Compound Type | Cancer Cell Line | Activity |

|---|---|---|

| 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde derivatives | MCF-7, HeLa, HT-29 | Significant antitumor activity |

| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular carcinoma | High activity at 20 μg/mL |

Modulation of Biological Targets

The ability of a compound to interact with specific biological targets such as enzymes and receptors is fundamental to its therapeutic effect. While direct studies on the modulation of biological targets by this compound are scarce, related furan derivatives have been shown to interact with various biological macromolecules.

Furan-containing structures have been explored as inhibitors of various enzymes. For example, benzofuran–thiazolylhydrazone derivatives, synthesized from benzofuran-2-carbaldehyde, have been investigated as inhibitors of monoamine oxidase (MAO) enzymes. nih.gov Some of these derivatives exhibited potent and selective inhibition of MAO-A, with IC50 values in the sub-micromolar range. nih.gov This highlights the potential of the furan-2-carbaldehyde scaffold in designing enzyme inhibitors. The amino group in this compound could serve as a key interaction point with the active site of target enzymes, potentially leading to the development of novel inhibitors.

Interactions with Biological Macromolecules (Proteins, Nucleic Acids)

However, without specific experimental or computational studies, such as X-ray crystallography, NMR spectroscopy, or molecular docking, any description of its binding modes remains speculative. Research on structurally related, but distinct, molecules like aminobenzofuran derivatives has shown interactions with DNA and proteins like human serum albumin, but these findings cannot be directly extrapolated to this compound. researchgate.netencyclopedia.pubmdpi.com

Pharmacological Agent Development

The development of this compound itself as a standalone pharmacological agent is not a current focus in medicinal chemistry literature. Its primary significance lies in its role as a synthetic intermediate. The unique arrangement of its functional groups makes it an ideal starting material for synthesizing a variety of more complex heterocyclic scaffolds that are essential in the development of new pharmaceuticals.

Derivatives synthesized from this precursor might exhibit a range of biological activities, but data on the direct therapeutic potential of the parent compound is scarce. The broader class of aminofuran derivatives has been explored for various medicinal applications, including the development of inhibitors for enzymes like Plasmodium falciparum N-Myristoyltransferase, but these studies focus on more complex analogues rather than this compound itself. acs.org

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of 3-Aminofuran-2-carbaldehyde by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum, the aldehyde proton is expected to appear as a singlet in the downfield region, typically between δ 9-10 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons on the furan (B31954) ring are anticipated to resonate in the aromatic region, generally between δ 6-8 ppm . The amino group protons may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a significant downfield shift, often in the range of δ 180-200 ppm. The carbon atoms of the furan ring would exhibit signals in the aromatic region, with their specific chemical shifts influenced by the electron-donating amino group and the electron-withdrawing aldehyde group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.0 - 10.0 | 180 - 200 |

| Furan Ring (C-H) | 6.0 - 8.0 | 110 - 160 |

| Amino (-NH₂) | Variable (broad) | - |

Note: These are predicted values based on typical ranges for similar functional groups and may vary based on experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds.

The FT-IR spectrum is expected to show a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1715 cm⁻¹. The presence of an amino group will be indicated by N-H stretching vibrations, which usually appear as one or two bands in the 3300-3500 cm⁻¹ region for a primary amine. The N-H bending vibration may be observed around 1560-1640 cm⁻¹. Aromatic C-H stretching vibrations of the furan ring are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the ring will likely appear in the 1400-1600 cm⁻¹ range. The C-N stretching vibration of the aromatic amine is anticipated in the 1250-1360 cm⁻¹ region.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aldehyde (-CHO) | C=O Stretch | 1680 - 1715 |

| C-H Stretch | 2720 and 2820 | |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| N-H Bend | 1560 - 1640 | |

| Furan Ring | Aromatic C-H Stretch | > 3000 |

| C=C Stretch | 1400 - 1600 | |

| Aromatic Amine | C-N Stretch | 1250 - 1360 |

Note: These are predicted values based on characteristic absorption ranges for the respective functional groups.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.

The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) or the loss of the formyl group (CHO, M-29) libretexts.orgmiamioh.edu. For furan derivatives, fragmentation can involve the cleavage of the furan ring. The presence of the amino group might also influence the fragmentation pattern, potentially leading to the loss of HCN.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound, provided that suitable single crystals can be obtained. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental behavior of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netchemscene.com It is a preferred method due to its favorable balance between computational cost and accuracy. chemscene.com

Geometry Optimization: This process involves finding the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For 3-Aminofuran-2-carbaldehyde, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would determine precise bond lengths, bond angles, and dihedral angles. This optimized structure is the foundation for all other computational property predictions.

Electronic Structure: DFT also describes the distribution of electrons within the molecule. This includes the energies and shapes of molecular orbitals, which are crucial for understanding the molecule's chemical behavior and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The interaction between these two orbitals governs the reactivity and electronic properties of a molecule.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. uni-muenchen.de In this compound, the HOMO would likely be localized on the electron-rich furan (B31954) ring and the amino group.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. uni-muenchen.de The LUMO would be expected to be centered on the electron-withdrawing carbaldehyde group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. uni-muenchen.de A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. It maps the electrostatic potential onto the electron density surface.

Electrophilic and Nucleophilic Regions: MEP maps use a color scale to indicate different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack. For this compound, these would be expected around the oxygen atom of the carbonyl group, the furan ring's oxygen, and the nitrogen of the amino group. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack, likely near the hydrogen atoms of the amino group and the aldehyde proton. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.de This method is used to study intramolecular interactions, such as hyperconjugation, which involves delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. uni-muenchen.de For this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair into the furan ring and the π-system of the carbaldehyde group, providing insight into the molecule's electronic stability.

Analysis of Atomic Charges and Electron Localization

Atomic Charges: This analysis determines the distribution of electron charge among the atoms in a molecule. Methods like Natural Population Analysis (NPA), which is part of the NBO package, are used to calculate these charges. The results would show, for instance, that the oxygen and nitrogen atoms in this compound carry partial negative charges, while the carbonyl carbon and hydrogen atoms carry partial positive charges.

Electron Localization Function (ELF): The ELF is a tool used to visualize regions in a molecule where there is a high probability of finding an electron pair. mdpi.com An ELF analysis would clearly distinguish the core electrons, bonding electron pairs (in C-C, C-O, C-N, C-H bonds), and lone pairs (on the oxygen and nitrogen atoms), providing a detailed picture of the molecule's electronic topology.

Thermodynamic Parameter Computations

DFT calculations can be used to predict various thermodynamic properties by performing frequency calculations on the optimized geometry. scirp.org These parameters are crucial for understanding the stability of the molecule and predicting the outcomes of chemical reactions. For this compound, these would include:

Zero-Point Vibrational Energy (ZPVE): The inherent vibrational energy of a molecule at 0 Kelvin.

Enthalpy (H) and Gibbs Free Energy (G): These values indicate the total energy content and the spontaneity of reactions involving the molecule.

Entropy (S): A measure of the disorder or randomness of the system.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the molecule by a certain amount.

These parameters are typically calculated at a standard state (e.g., 298.15 K and 1 atm) and are essential for computational thermochemistry. mdpi.com

Molecular Modeling Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These studies are crucial for predicting how a compound like this compound might interact with biological targets and how it behaves in different environments.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action.

While specific docking studies on this compound are not extensively documented, research on related furan and aminofuran derivatives provides significant insights into their potential as inhibitors for various biological targets. These studies computationally place the furan-based ligands into the active sites of proteins to predict binding affinities and interaction patterns.

For instance, docking studies on novel furan-azetidinone hybrids have been conducted to evaluate their potential as antibacterial agents by targeting enzymes in Escherichia coli, such as enoyl reductase and DNA gyrase ijper.org. Similarly, various benzofuran (B130515) derivatives have been docked against targets like p38α MAP kinase and CDK2 to assess their potential as anticancer agents researchgate.netnih.gov. In the context of Alzheimer's disease, 3-aminobenzofuran derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), with docking simulations revealing key interactions within the enzyme's active site nih.gov. These studies consistently show that the furan core, along with its substituents, engages in crucial interactions—such as hydrogen bonds and pi-pi stacking—with amino acid residues in the target proteins ijper.org.

| Furan Derivative Class | Biological Target | Key Findings from Docking Studies | Source |

|---|---|---|---|

| Furan-azetidinone hybrids | Enoyl reductase (E. coli) | Derivatives showed strong binding, with pi-pi stacking interactions involving Phenylalanine and Tyrosine residues predicted to inhibit enzyme activity. | ijper.org |

| 3-Aminobenzofuran derivatives | Acetylcholinesterase (AChE) | The pyridine ring of the ligand stacked against Tryptophan residues, indicating potential for anti-Alzheimer's activity. | nih.gov |

| Benzofuran derivatives | p38α MAP kinase | Docking scores showed a high correlation with observed biological activity against breast cancer cell lines. | nih.gov |

Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time nih.govresearchgate.net. This technique allows researchers to understand the flexibility of molecules and the stability of ligand-receptor complexes. By simulating the behavior of a compound in a biological environment (like water), MD can reveal how it changes shape (conformation) and how stable its interactions with a target protein are researchgate.netmdpi.com.

MD simulations are a powerful tool in drug discovery, offering insights that static models like molecular docking cannot provide nih.govresearchgate.net. For example, in the study of SIRT1/2/3 inhibitors, MD simulations were used to investigate the binding modes of 2-anilinobenzamide derivatives, helping to explain their selectivity for different enzyme isoforms mdpi.com. The simulations, often run for nanoseconds, track the root-mean-square deviation (RMSD) of the ligand to see how much it moves from its initial docked pose. A stable, low RMSD suggests a favorable and sustained binding interaction.

For furan-containing compounds, MD simulations have been used to assess the conformational stability of ligand-protein complexes. These simulations confirm whether the binding mode predicted by docking is maintained over time in a dynamic, solvated environment. This provides a more accurate picture of the binding affinity and the specific interactions that contribute to it. The technique is crucial for validating potential drug candidates before proceeding with more resource-intensive experimental assays.

Mechanistic Insights from Computational Studies

Computational studies, particularly those using Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions. DFT calculations can map out the energy landscape of a reaction, identifying transition states and intermediates to predict the most likely reaction pathway.

For reactions involving the synthesis of aminofurans and related heterocyclic compounds, computational studies have provided key mechanistic insights. For example, DFT calculations have been used to study the hetero-Diels-Alder reactions for synthesizing complex sulfur-containing heterocycles, helping to explain the observed selectivity of the reaction mdpi.com. These computational models can determine the thermodynamic and kinetic properties of all possible products and transition states, predicting which isomers are most likely to form mdpi.com.

Furthermore, computational methods have been employed to understand why furan derivatives are formed in certain reactions instead of other possible products researchgate.net. By calculating the activation energies for different potential pathways, researchers can determine which route is kinetically favored. DFT studies have also shed light on the role of furan as a potential inhibitor in catalytic processes, such as Ziegler-Natta polymerization, by modeling its interaction with the catalyst's active site mdpi.comresearchgate.net. These theoretical investigations are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Correlation between Theoretical Predictions and Experimental Data

A critical aspect of computational chemistry is the validation of its predictions against experimental results. A strong correlation between theoretical calculations and empirical data builds confidence in the computational models and their predictive power.

In the study of furan derivatives, such correlations are frequently observed. For instance, the binding affinities and interaction patterns predicted by molecular docking often align well with the experimentally measured biological activities. A study on benzofuran and furo[3,2-g]chromone derivatives found a highly acceptable correlation between the calculated docking scores and the experimentally determined p38α MAP kinase inhibition activity nih.gov.

Similarly, DFT calculations can predict the reactivity and stability of molecules, which can be correlated with experimental outcomes. An experimental-theoretical study on the effect of furan on the Ziegler-Natta catalyst demonstrated that theoretical predictions of furan's high adsorption affinity to the catalyst's active site were consistent with the experimentally observed decrease in catalyst productivity mdpi.comresearchgate.net. The presence of furan led to a significant reduction in polypropylene production, confirming the inhibitory role predicted by DFT mdpi.comresearchgate.net.

The antimicrobial activity of ozonized oils containing furan derivatives has also been linked to their chemical composition, which can be analyzed and understood through theoretical models mdpi.com. The minimum inhibitory concentration (MIC) required to prevent microbial growth often correlates with the presence and concentration of specific bioactive compounds predicted to be effective.

| Theoretical Method | Prediction | Experimental Observation | Correlation | Source |

|---|---|---|---|---|

| Molecular Docking | High binding affinity of benzofuran derivatives to p38α MAP kinase. | Significant cytotoxic activity against MCF-7 breast cancer cells. | Docking scores correlated well with biological potency. | nih.gov |

| DFT Calculations | Furan has a high adsorption affinity for the active site of the Ziegler-Natta catalyst. | The presence of furan significantly reduced the productivity of the catalyst in polypropylene synthesis. | Theoretical prediction of catalyst inhibition was confirmed by experimental productivity data. | mdpi.comresearchgate.net |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes with Enhanced Efficiency

While methods such as the cyclization of nitriles and the rearrangement of furan-3-carboxylate derivatives exist for the synthesis of 3-aminofurans, there is considerable scope for the development of more efficient and sustainable synthetic protocols. researchgate.net Future research should focus on methodologies that offer higher yields, reduced reaction times, milder conditions, and greater atom economy.

Key areas for exploration include:

Advanced Catalysis: Investigating novel catalyst systems, including recyclable solid catalysts and nano-catalysts, to replace hazardous or expensive reagents. This could lead to greener and more cost-effective production pathways.

Flow Chemistry: Transitioning from traditional batch processing to continuous flow synthesis could offer superior control over reaction parameters, leading to improved yields, higher purity, and enhanced safety for large-scale production.

One-Pot Reactions: Designing multi-component, one-pot reaction sequences that minimize intermediate isolation and purification steps would significantly streamline the synthesis process, reducing solvent waste and operational costs.

Alternative Starting Materials: Exploring synthetic routes from renewable bio-based resources, aligning with the principles of green chemistry.

| Aspect | Current Methods (Examples) | Future Research Directions | Potential Advantages |

| Catalysis | Copper-catalyzed cycloaddition. | Development of recyclable solid acid catalysts; Biocatalysis. | Increased sustainability, reduced cost, milder conditions. |

| Process | Batch processing. | Continuous flow synthesis; Microwave-assisted synthesis. | Enhanced safety, better scalability, faster reaction times. |

| Strategy | Multi-step synthesis with purification of intermediates. | One-pot multi-component reactions. | Improved efficiency, reduced waste, lower operational cost. |

| Reagents | Traditional organic solvents and reagents. | Use of greener solvents (e.g., ionic liquids, water); Reagents from renewable feedstocks. | Reduced environmental impact, improved sustainability. |

Design and Synthesis of Advanced Derivatives for Specific Applications

The dual reactivity of the amino and aldehyde groups makes 3-aminofuran-2-carbaldehyde an ideal starting point for creating diverse libraries of new chemical entities. Future work should systematically exploit this reactivity to generate advanced derivatives tailored for specific high-value applications.

Pharmaceuticals:

Enzyme Inhibitors: The furan (B31954) scaffold can be elaborated to target specific enzyme active sites. For example, derivatives could be designed as potential kinase inhibitors, a class of drugs crucial in oncology, by synthesizing structures that mimic the hinge-binding motifs of known inhibitors.

Antimicrobial Agents: By condensing the aldehyde with various hydrazides or reacting the amine with electrophilic agents, novel heterocyclic systems (e.g., furan-fused pyrimidines, pyridazines) with potential antibacterial or antifungal properties can be synthesized. chemmethod.com

Materials Science:

Organic Dyes and Pigments: Modification of the core structure through conjugation can lead to compounds with interesting photophysical properties, suitable for use as fluorescent probes or in organic light-emitting diodes (OLEDs).

Polymers: The bifunctional nature of the molecule allows it to act as a monomer for the synthesis of novel polymers with unique thermal or electronic properties.

| Functional Group | Reaction Type | Potential Derivative Class | Target Application |

| Aldehyde (-CHO) | Schiff Base Condensation | Imines, Hydrazones | Antimicrobials, Anticancer agents |

| Wittig Reaction | Alkenyl furans | Polymer monomers, Organic electronics | |

| Knoevenagel Condensation | α,β-Unsaturated systems | Bioactive compounds, Michael acceptors | |

| Amine (-NH2) | Acylation / Sulfonylation | Amides, Sulfonamides | Enzyme inhibitors, Herbicides |

| Reductive Amination | Secondary/Tertiary Amines | Pharmaceutical intermediates | |

| Cyclization Reactions | Fused heterocycles (e.g., Furo[2,3-b]pyridines) | Biologically active scaffolds |

In-depth Mechanistic Investigations of Biological Activities

Upon the synthesis and identification of biologically active derivatives, a critical future step will be the in-depth investigation of their mechanisms of action. A thorough understanding of how these molecules interact with biological systems at a molecular level is essential for their development as therapeutic agents.

Future research should employ a multi-pronged approach:

Target Identification: Utilizing techniques such as chemical proteomics, affinity chromatography, and yeast two-hybrid screening to identify the specific protein targets (e.g., enzymes, receptors) with which the active compounds interact.

Biophysical Characterization: Quantifying the binding affinity and kinetics of the compound-target interaction using methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

Cellular Pathway Analysis: Employing transcriptomics (RNA-seq) and proteomics to elucidate the downstream signaling pathways and cellular processes that are modulated by the compound, providing a comprehensive view of its biological effects.

Structural Biology: Obtaining high-resolution crystal structures of the active derivatives in complex with their biological targets to visualize the precise binding mode and key molecular interactions, which is invaluable for further optimization. beilstein-journals.org

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Systematic Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for transforming an initial "hit" compound into a potent and selective "lead" candidate. drugdesign.org For derivatives of this compound, future SAR campaigns will be crucial for optimizing their biological activity. rsc.org

A focused SAR strategy would involve:

Systematic Structural Modification: Creating a matrix of analogs by systematically altering different parts of the molecule, including the furan ring, the amino group, and the group derived from the carbaldehyde.

Bioactivity Profiling: Screening the synthesized analogs in a panel of relevant biological assays to quantify how each structural change affects potency, selectivity, and other desired properties.

Pharmacophore Modeling: Analyzing the SAR data to build a pharmacophore model that defines the key structural features and physicochemical properties required for optimal biological activity. This model then guides the design of the next generation of compounds. nih.gov

| Position of Modification | Type of Modification | Property to Investigate | Hypothetical SAR Finding |

| Amino Group (-NH2) | Alkylation (R-NH-), Acylation (R-CO-NH-) | H-bond donating/accepting capacity, steric bulk | Small alkyl groups increase cell permeability; acylation with aromatic rings enhances target binding via π-stacking. |

| Aldehyde Derivative (-CH=N-R) | Variation of 'R' group (aliphatic, aromatic, heterocyclic) | Lipophilicity, electronics, steric hindrance | Electron-withdrawing groups on an aromatic 'R' ring increase potency against a specific enzyme target. |

| Furan Ring (Positions 4 & 5) | Introduction of substituents (e.g., -CH3, -Cl, -OCH3) | Steric and electronic effects on the core scaffold | A methyl group at position 5 blocks metabolic degradation, increasing the compound's half-life. |

Industrial Scale-Up and Process Optimization

Translating a laboratory synthesis into a viable industrial process presents significant challenges that require dedicated research and optimization. For this compound and its high-value derivatives, future work must address scalability, cost-effectiveness, safety, and environmental impact.

Key research objectives for industrial process optimization include:

Reagent and Solvent Selection: Replacing expensive, toxic, or unstable reagents and solvents used in lab-scale synthesis with cheaper, safer, and more environmentally benign alternatives suitable for large-volume manufacturing.

Process Parameter Optimization: Conducting Design of Experiments (DoE) studies to systematically optimize critical process parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and throughput while ensuring process safety and robustness.